2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine
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Overview
Description
“2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains an ethanamine group attached to the triazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of p-cymene Ru (II) complexes with 2- (N-methyl-1H-1,2,4-triazol-3-yl)pyridines involved the use of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . Another study reported the synthesis of novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2- (4,5-dihydro-1H-pyrazol-1-yl)-4- (1H-1,2,3-triazol-4-yl)thiazoles .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Further reactions with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Identification Against COVID-19
A study by Rashdan et al. (2021) involved the synthesis of novel molecules containing the 1,2,3-triazole moiety for potential antiviral activity against COVID-19. The compounds were synthesized via a structure-guided virtual screening approach and showed good docking scores against the main coronavirus protease, suggesting their potential as antiviral agents Rashdan et al., 2021.
Efficient Synthesis of Novel Compounds
Latthe et al. (2007) reported a simple and efficient synthesis of novel N,N′-bis (1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides. This synthesis illustrates the versatility of the 1,2,3-triazole framework in creating compounds with potential biological activity Latthe et al., 2007.
DNA Binding and Cytotoxicity Studies
A paper by Kumar et al. (2012) focused on Cu(II) complexes of tridentate ligands with a structure related to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine. These complexes demonstrated significant DNA binding propensity and showed minor structural changes to calf thymus DNA, indicating potential for further study in biological applications Kumar et al., 2012.
Antimicrobial Activity of 1,2,3-Triazoles
Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. The study provided insights into the potential of 1,2,3-triazole derivatives as antimicrobial agents, underscoring the importance of this chemical structure in developing new therapeutic agents Holla et al., 2005.
Corrosion Inhibition
Elazhary et al. (2019) conducted a study on the corrosion inhibition properties of 1,2,3-triazole derivatives on mild steel in sulphuric acid solution. This research highlights the application of triazole compounds in materials science, specifically in protecting metals against corrosion Elazhary et al., 2019.
Future Directions
Future research could focus on further exploring the synthesis, characterization, and potential applications of “2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine” and related compounds. This could include investigating their potential use in medicinal chemistry, particularly in the development of new anticancer drugs .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing their function .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to induce various cellular responses .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . For instance, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, a protein that plays a crucial role in cell division .
Cellular Effects
Some studies have suggested that triazole derivatives can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, certain triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-4-5(2-3-6)7-8-9/h4H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILWFNDSQHZBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856861-69-3 |
Source
|
Record name | 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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